3,4-Diethoxycarbonyl-6-phenyl-2-pyridone
CAS No.:
Cat. No.: VC4046386
Molecular Formula: C17H17NO5
Molecular Weight: 315.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H17NO5 |
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Molecular Weight | 315.32 g/mol |
IUPAC Name | diethyl 2-oxo-6-phenyl-1H-pyridine-3,4-dicarboxylate |
Standard InChI | InChI=1S/C17H17NO5/c1-3-22-16(20)12-10-13(11-8-6-5-7-9-11)18-15(19)14(12)17(21)23-4-2/h5-10H,3-4H2,1-2H3,(H,18,19) |
Standard InChI Key | XCBDFQUEXZKNON-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C(=O)NC(=C1)C2=CC=CC=C2)C(=O)OCC |
Canonical SMILES | CCOC(=O)C1=C(C(=O)NC(=C1)C2=CC=CC=C2)C(=O)OCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2-pyridone ring system (a six-membered aromatic ring with one nitrogen atom and a ketone group at position 2). Substituents include:
The InChI key (XCBDFQUEXZKNON-UHFFFAOYSA-N) and SMILES notation (O=C(OCC)C=1C=C(NC(=O)C1C(=O)OCC)C=2C=CC=CC2) confirm its stereoelectronic configuration, which influences reactivity and intermolecular interactions .
Physicochemical Characteristics
Property | Value | Source |
---|---|---|
Molecular Weight | 315.32 g/mol | |
XLogP3 | 2.2 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 5 | |
Rotatable Bonds | 7 | |
Solubility | Moderate in organic solvents |
The compound exhibits moderate lipophilicity (XLogP3 = 2.2), suggesting compatibility with hydrophobic environments. Its solubility in polar aprotic solvents (e.g., DMSO, ethyl acetate) is attributed to the ethoxycarbonyl groups, while the phenyl ring enhances π-π stacking interactions .
Synthesis and Manufacturing
Conventional Multicomponent Reactions (MCRs)
3,4-Diethoxycarbonyl-6-phenyl-2-pyridone is typically synthesized via MCRs involving:
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Enaminone intermediates: Reaction of ethyl acetoacetate with aldehydes and ammonium acetate under acidic conditions (e.g., acetic acid) .
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Catalytic systems: SiO-Pr-SOH or AlO under solvent-free conditions, achieving yields of 78–93% .
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Combine methyl acetoacetate (1 eq), benzaldehyde derivative (1 eq), and ammonium acetate (1.2 eq) in acetic acid.
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Reflux at 110°C for 4–6 hours.
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Isolate the product via column chromatography (ethyl acetate/hexane).
Nonconventional Methods
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Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 7 minutes at 300 W) .
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Ultrasound irradiation: Enhances mass transfer, improving yields by 15–20% compared to thermal methods .
Reactivity and Functionalization
Site-Selective C–H Functionalization
The 2-pyridone core undergoes regioselective modifications:
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C3 position: Electrophilic palladation enables arylation with arylboronic acids (Pd(OAc), Cu(OAc)) .
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C6 position: Nucleophilic aromatic substitution (SNAr) with amines or thiols under basic conditions .
Ring Expansion and Annulation
The compound serves as a precursor for:
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β-Carbolin-1-ones: Via palladium-catalyzed intramolecular amination .
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Chromeno[4,3-b]pyridines: Reaction with 4-hydroxycoumarin and aldehydes .
Biological and Medicinal Applications
Anticancer Activity
Derivatives exhibit cytotoxicity against human cancer cell lines (IC = 0.15–35 μM), particularly those with electron-withdrawing substituents (e.g., -NO, -Cl) .
Derivative | Substitution | IC (μM) |
---|---|---|
4k | 3-NOCH | 35.0 ± 21.8 |
6n | 3,4-ClCH | 0.3 ± 0.03 |
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